molecular formula C9H6ClN3O4 B13322993 3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13322993
M. Wt: 255.61 g/mol
InChI Key: LFZMFJICVDRFRZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chlorine and methoxycarbonyl groups in this compound enhances its reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of appropriate aminopyrazoles with suitable carboxylic acid derivatives. One common method involves the reaction of 3-amino-5-chloropyrazole with dimethyl carbonate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine and methoxycarbonyl groups allows for versatile chemical modifications and enhances its potential for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H6ClN3O4

Molecular Weight

255.61 g/mol

IUPAC Name

3-chloro-5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(16)5-2-6(8(14)15)13-7(12-5)4(10)3-11-13/h2-3H,1H3,(H,14,15)

InChI Key

LFZMFJICVDRFRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=NN2C(=C1)C(=O)O)Cl

Origin of Product

United States

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